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Introduction
Lomonitinib (ZE46-0134) is a novel, highly potent, and selective small molecule inhibitor

targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4

(IRAK4).[1][2] This dual-targeting mechanism is designed to address clinically relevant FLT3

mutations (Internal Tandem Duplication [ITD] and Tyrosine Kinase Domain [TKD]), including the

formidable "gatekeeper" F691L mutation, while also tackling a putative resistance pathway

through IRAK4 inhibition.[1][2] Preclinical studies have demonstrated Lomonitinib's superior

efficacy and lower toxicity compared to other FLT3 inhibitors.[1] This whitepaper provides a

detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of

Lomonitinib, based on the initial first-in-human Phase 1 clinical trial conducted in healthy

volunteers.

Mechanism of Action
Lomonitinib exerts its anti-leukemic potential through the inhibition of two key signaling

pathways. Upon oral administration, it binds to and inhibits the activity of mutated FLT3, a

receptor tyrosine kinase often overexpressed or mutated in acute myeloid leukemia (AML),

thereby suppressing cancer cell proliferation.[1] Concurrently, by inhibiting IRAK4, a critical
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kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, Lomonitinib may mitigate

adaptive resistance to FLT3 inhibition.[1]
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Figure 1: Lomonitinib's Dual Mechanism of Action.

Phase 1 Clinical Trial in Healthy Volunteers:
Experimental Protocol
A single-center, prospective, randomized, double-blind, placebo-controlled Phase 1 study was

conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

Lomonitinib in healthy adult participants (NCT06399315).[1][3] The study design included both

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.[1]

Study Design and Cohorts
Single Ascending Dose (SAD):

Cohorts received single oral doses of 2 mg, 10 mg, and 50 mg of Lomonitinib or placebo.

[1]

A separate cohort received a single 10 mg dose with a high-fat meal to evaluate the effect

of food on absorption.[1]
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Another SAD cohort investigated the drug-drug interaction with itraconazole, a strong

CYP3A4 inhibitor.[3]

Multiple Ascending Dose (MAD):

One cohort received a 50 mg loading dose on Day 1, followed by a 10 mg maintenance

dose daily from Day 2 to Day 7.[1]

Additional MAD cohorts were also included in the study.[1]
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Figure 2: Phase 1 Healthy Volunteer Study Workflow.

Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time

points after dosing to determine the plasma concentrations of Lomonitinib. Standard non-
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compartmental methods were used to calculate PK parameters.

Pharmacodynamic (PD) Analysis: An ex vivo plasma inhibition assay was utilized to assess

the target engagement of FLT3-ITD.[1] This assay likely involves incubating a FLT3-ITD-

dependent cell line with plasma samples from the study participants and measuring the

inhibition of FLT3 phosphorylation.

Pharmacokinetic Profile of Lomonitinib
The study revealed that Lomonitinib has a favorable pharmacokinetic profile characterized by

dose-proportional exposure, slow absorption, and a long elimination half-life.[1]

Summary of Pharmacokinetic Parameters
While specific quantitative values for Cmax, AUC, and other PK parameters for each cohort

have not been publicly released in detail, the key findings are summarized below.
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Parameter Observation Citation

Dose Proportionality

Linear pharmacokinetics

observed, with mean plasma

exposure increasing

proportionally with single

doses from 2 mg to 50 mg.

[1]

Absorption (Tmax)

Slow absorption with a time to

maximum plasma

concentration (Tmax) ranging

from 6 to 24 hours.

[1]

Elimination Half-life (t½)
Extended terminal half-life of

approximately 92 hours.
[1]

Food Effect

A modest positive food effect

was noted when a 10 mg dose

was administered with a high-

fat meal.

[1]

Steady State (Css)

In the MAD cohort, a 50 mg

loading dose on Day 1

followed by 10 mg daily

maintenance doses resulted in

the achievement of steady-

state concentrations by Day 4.

[1][3]

Drug-Drug Interactions

Preliminary data suggests

minimal pharmacokinetic

interaction with proton pump

inhibitors or strong CYP3A4

inhibitors like itraconazole.

[3]

Pharmacodynamic Profile: Target Engagement
Oral administration of Lomonitinib in healthy volunteers demonstrated successful target

engagement.
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Ex Vivo Plasma Inhibition Assay Results
Dose Level Target Engagement Citation

≥ 10 mg

Demonstrated target

engagement of FLT3-ITD in an

ex vivo plasma inhibition

assay. This dose is anticipated

to be within the therapeutic

range based on preclinical

data.

[1][3]

Safety and Tolerability
Lomonitinib was well-tolerated by the healthy volunteers in both the SAD and MAD cohorts.

No treatment-related safety signals were reported, underscoring its favorable safety profile.[1]

This excellent safety allows for a loading dose strategy to be employed, which is not always

possible with other FLT3 inhibitors, enabling a more rapid attainment of therapeutic plasma

concentrations.[1][3]

Conclusion and Future Directions
The Phase 1 study in healthy volunteers has established that Lomonitinib possesses a

favorable pharmacokinetic and safety profile. The dose-proportional exposure, long half-life,

and demonstrated target engagement at clinically relevant doses support its continued

development. The ability to use a loading dose to rapidly achieve steady-state concentrations is

a significant advantage. Based on these promising results, a Phase 1B study in patients with

relapsed/refractory AML with mutated FLT3 has been initiated.[1] The data from the healthy

volunteer study will be instrumental in guiding dose selection and predicting tolerability in the

patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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